molecular formula C28H21N3O2 B2554976 N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-51-8

N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2554976
CAS No.: 887198-51-8
M. Wt: 431.495
InChI Key: CUJKZDSFSQOTDQ-UHFFFAOYSA-N
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Description

The compound N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide features a xanthene carboxamide core linked to a phenyl group substituted with a 7-methylimidazo[1,2-a]pyridine moiety.

Properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c1-18-13-14-31-17-23(30-26(31)15-18)19-7-6-8-20(16-19)29-28(32)27-21-9-2-4-11-24(21)33-25-12-5-3-10-22(25)27/h2-17,27H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJKZDSFSQOTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the xanthene moiety. Key steps include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Introduction of the xanthene moiety: This is typically done through nucleophilic substitution or other suitable organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities with potential therapeutic applications:

Anticancer Activity

Preliminary studies have shown that N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide can inhibit tumor growth in various cancer cell lines. Mechanistic investigations suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its usefulness in treating inflammatory diseases.

Neuroprotective Properties

Evidence suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity. It potentially modulates calcium homeostasis and antioxidant pathways, making it a candidate for neurodegenerative disease therapies.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines
    • Objective : Evaluate anticancer effects on human breast cancer cell lines.
    • Findings : Significant cytotoxicity was observed with an IC50 value in the low micromolar range. Mechanistic studies indicated induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Study
    • Objective : Assess anti-inflammatory potential in a murine model of acute inflammation.
    • Findings : Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.
  • Neuroprotection Assessment
    • Objective : Investigate neuroprotective effects in a model of oxidative stress.
    • Findings : The compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.

Mechanism of Action

The mechanism of action of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s key structural elements are compared below with analogs from recent patents and synthetic studies:

Compound Name / ID Imidazo[1,2-a]pyridine Substituents Aromatic Linker / Substituents Carboxamide Group Notable Features
Target Compound 7-methyl 3-phenyl Xanthene-9-carboxamide Rigid xanthene core; no halogenation
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine 7-methyl, 8-nitro 6-chloro-pyridinylmethyl None Nitro group (electron-withdrawing); chlorine substituent
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide None (thiazole-pyridine hybrid) Pyridine-thiazole N-methylsulfonyl carboxamide Sulfonamide group; thiazole integration
Methyl 9-benzyl-1-(3-((2-methoxy-2-oxoethyl)amino)-7-methylimidazo[1,2-a]pyridin-2-yl)-9H-pyrido[3,4-b]indole-3-carboxylate 7-methyl Pyridoindole Methoxycarbonyl ethylamino β-carboline hybrid; ester functionality
Key Observations:
  • Substituent Diversity : The target compound lacks halogen atoms (e.g., chlorine in patent compounds), which are often used to modulate lipophilicity and binding affinity . Its 7-methyl group on the imidazo[1,2-a]pyridine contrasts with nitro or methoxy substituents in analogs, suggesting divergent electronic profiles.
  • Carboxamide Linker : The xanthene carboxamide provides a bulky, planar structure compared to smaller sulfonamide or ester-based groups in analogs. This may influence solubility and target selectivity.
  • Hybrid Systems : Patent compounds integrate thiazole, pyridoindole, or β-carboline moieties, which are absent in the target compound but may enhance cross-target activity .

Spectroscopic Comparisons

Evidence from synthetic studies highlights substituent-dependent spectral variations:

  • 13C-NMR : The methyl group at position 7 in the target compound’s imidazo[1,2-a]pyridine ring would resonate near δ 20–25 ppm, similar to the 7-methyl signal in compound 6cDX (δ 22.3 ppm) .
  • 1H-NMR : Aromatic protons in the xanthene core (e.g., δ 6.8–8.2 ppm) differ from pyridoindole-based analogs (e.g., δ 7.5–8.5 ppm for 6cDX ) due to ring-current effects .

Potential Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs suggest hypotheses:

  • Kinase Inhibition : Imidazo[1,2-a]pyridines with methyl substituents (e.g., 7-methyl) often exhibit kinase inhibitory activity, as seen in MAPK or CDK inhibitors.
  • Solubility Challenges : The xanthene core may reduce aqueous solubility compared to sulfonamide or ester-containing analogs, necessitating formulation optimization.

Biological Activity

N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide (CAS Number: 887198-48-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H21N3O2C_{28}H_{21}N_{3}O_{2}, with a molecular weight of 431.5 g/mol. It features a complex structure that includes both xanthene and imidazo[1,2-a]pyridine moieties, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that xanthene derivatives can inhibit cancer cell growth. For example, related compounds have demonstrated IC50 values ranging from 36 to 50 μM against various cancer cell lines, suggesting that structural modifications can enhance their potency .
  • Antimicrobial Properties : Certain derivatives have displayed significant activity against Mycobacterium tuberculosis and other pathogens, indicating potential use in treating infectious diseases .
  • Antidiabetic Effects : Xanthene derivatives have been identified as AMPK activators, which play a crucial role in glucose metabolism. These compounds have been shown to increase glucose uptake in muscle cells by stimulating the translocation of glucose transporter type 4 (GLUT4) .

The mechanisms through which this compound exerts its effects are multifaceted:

  • AMPK Activation : This compound may activate AMP-activated protein kinase (AMPK), leading to improved glucose homeostasis and potential benefits in metabolic disorders such as diabetes .
  • Inhibition of Cell Proliferation : The anticancer activity is likely mediated through the inhibition of cell proliferation pathways, possibly involving DNA intercalation or topoisomerase inhibition, similar to other xanthene derivatives .
  • Antimicrobial Mechanism : The antimicrobial effects may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluating the cytotoxic effects of xanthene derivatives found that specific substitutions enhanced their ability to inhibit cancer cell lines, with promising results for further development as anticancer agents .
  • Antimycobacterial Activity : Research into imidazo[1,2-b]pyridazine derivatives revealed significant activity against Mycobacterium tuberculosis in vitro, providing insights into structure-activity relationships (SAR) that could inform the design of new therapeutics targeting this pathogen .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Xanthene Derivative AAnticancer36 - 50
Imidazo Derivative BAntimicrobial0.63 - 1.26
Xanthene Derivative CAntidiabeticNot specified

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide?

Answer:
Synthetic optimization should focus on:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the imidazo[1,2-a]pyridine and xanthene-carboxamide moieties, as demonstrated in analogous heterocyclic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) improve reaction efficiency and crystallinity .
  • Purification : Sequential recrystallization (e.g., ethanol/DMF mixtures) or column chromatography ensures high purity (>95%) .
  • Yield Maximization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of coupling partners (e.g., 1.2:1 molar ratio of aryl halide to boronic acid) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C-NMR : Assign peaks for the imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm) and xanthene aromatic protons (δ 6.8–7.5 ppm). Compare with literature data for analogous imidazo-pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern alignment with theoretical values .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and NH absorption bands (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of the fused xanthene and imidazo-pyridine systems, if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assay platforms?

Answer:

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, if CDK7 inhibition is hypothesized (based on structural analogs in ), compare results from kinase activity assays and proliferation screens .
  • Physicochemical Profiling : Assess solubility (via shake-flask method) and membrane permeability (Caco-2/PAMPA assays) to rule out false negatives due to poor bioavailability .
  • Metabolite Screening : Use LC-MS to identify potential metabolic degradation products that may interfere with activity .

Advanced: What computational strategies can predict the binding mode of this compound to potential targets?

Answer:

  • Molecular Docking : Employ software like AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7) or other targets suggested by structural analogs . Focus on hydrogen bonding with the carboxamide group and π-π stacking with the xanthene ring.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity (ΔG) and conformational flexibility .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and topological torsion .

Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

Answer:

  • Dosing Route : Administer intravenously (IV) and orally (PO) in rodent models to determine bioavailability. Use doses based on in vitro IC50 values (e.g., 10–50 mg/kg) .
  • PK Sampling : Collect plasma at intervals (0.5, 1, 4, 8, 24 hrs) and quantify compound levels via LC-MS/MS .
  • Tissue Distribution : Analyze brain, liver, and kidney homogenates to assess penetration, particularly given the xanthene moiety’s lipophilicity .
  • Metabolite Identification : Use high-resolution mass spectrometry to detect phase I/II metabolites and guide structural modifications for improved stability .

Basic: What are the critical parameters for assessing the purity of this compound in preclinical studies?

Answer:

  • HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient. Acceptable purity: ≥98% .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Residual Solvents : Perform GC-MS to ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of analogs of this compound?

Answer:

  • Core Modifications : Synthesize derivatives with substituent variations on the imidazo[1,2-a]pyridine (e.g., 7-methyl vs. 8-bromo) or xanthene (e.g., electron-withdrawing groups) .
  • Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electrostatic features with activity .

Basic: What safety and handling protocols are recommended for this compound during synthesis?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related carboxamides .
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., pyridine) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

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